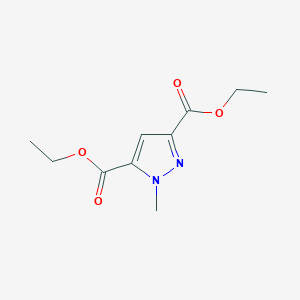

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 1-methylpyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-8(12(3)11-7)10(14)16-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKJUUKSWNCKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333711 | |

| Record name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100852-80-0 | |

| Record name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate chemical properties

An In-Depth Technical Guide to Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: Properties, Synthesis, and Applications

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutics. Within this important class of heterocycles, Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS No. 100852-80-0) stands out as a pivotal synthetic intermediate.[2] The strategic placement of two modifiable ester groups on a stable, N-methylated pyrazole core provides researchers with a versatile platform for constructing complex molecular architectures.

This technical guide offers a comprehensive exploration of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, moving beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, providing not only the fundamental chemical properties but also the causal logic behind its synthesis and the strategic insights into its reactivity. We will delve into its spectroscopic signature, provide a validated synthesis protocol, explore its synthetic utility, and outline essential safety protocols, creating a self-contained resource for laboratory application.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis. Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a symmetrically substituted, aromatic heterocycle. The N-methylation prevents tautomerism and locks the scaffold, simplifying its reactivity compared to its N-H counterpart.

Caption: Structure of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

The key identifiers and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 100852-80-0 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [3] |

| Molecular Weight | 226.23 g/mol | [3] |

| IUPAC Name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | [3] |

| InChI Key | WPKJUUKSWNCKPZ-UHFFFAOYSA-N | [3] |

| SMILES | O=C(OCC)C1=NN(C)C(C(OCC)=O)=C1 | |

Table 2: Physical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | Solid | The N-H analog is a pale yellow crystalline powder. | [4] |

| Melting Point | Not specified | The related N-H analog melts at 51-55 °C. The N-methyl version is expected to have a similar, likely slightly lower, melting point. | [4] |

| Solubility | Soluble in methanol, acetone, ethyl acetate | The N-H analog is soluble in methanol; solubility in other common organic solvents is expected due to the ethyl ester and N-methyl groups. | [2][4] |

| Density | ~1.25 g/cm³ | Value for the related N-H analog. |[4] |

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical for any chemical reagent. The symmetric nature of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate leads to a clean and easily interpretable spectroscopic profile.

-

2.1 Mass Spectrometry (MS): Electron ionization mass spectrometry is an effective tool for confirming the molecular weight. The compound's formula C₁₀H₁₄N₂O₄ corresponds to a monoisotopic mass of 226.0954 Da.[3] The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 226, serving as a primary confirmation of its identity.

-

2.2 Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. A crucial point of validation when synthesizing this compound from its N-H precursor is the disappearance of the broad N-H stretching band typically seen around 3100-3300 cm⁻¹.[5] Key expected absorption bands include:

-

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, confirming the connectivity of all atoms in the molecule. The expected spectra in a solvent like CDCl₃ are highly predictable.

-

¹H NMR:

-

~4.4 ppm (quartet, 4H): The four protons of the two equivalent -OCH₂- groups, split by the neighboring methyl groups.

-

~4.0 ppm (singlet, 3H): The three protons of the N-CH₃ group.

-

~7.2 ppm (singlet, 1H): The lone proton at the C4 position of the pyrazole ring.

-

~1.4 ppm (triplet, 6H): The six protons of the two equivalent -CH₃ groups of the ethyl esters, split by the neighboring methylene groups.

-

-

¹³C NMR:

-

~162 ppm: Carbonyl carbon (C=O) of the ester groups.

-

~143 ppm & ~138 ppm: The C3 and C5 carbons of the pyrazole ring.

-

~112 ppm: The C4 carbon of the pyrazole ring.

-

~62 ppm: Methylene carbon (-OCH₂) of the ethyl groups.

-

~38 ppm: N-methyl carbon (N-CH₃).

-

~14 ppm: Methyl carbon (-CH₃) of the ethyl groups.

-

-

Table 3: Summary of Key Spectroscopic Data

| Technique | Feature | Expected Value/Observation | Rationale |

|---|---|---|---|

| MS (EI) | Molecular Ion (M⁺) | m/z = 226 | Confirms molecular weight.[3] |

| IR | N-H Stretch | Absent | Confirms successful N-methylation. |

| IR | C=O Stretch | ~1710-1730 cm⁻¹ (Strong) | Indicates presence of ester functional groups.[5] |

| ¹H NMR | N-CH₃ Signal | ~4.0 ppm (Singlet, 3H) | Confirms N-methyl group. |

| ¹H NMR | Pyrazole H4 | ~7.2 ppm (Singlet, 1H) | Confirms substitution at C3 and C5. |

Synthesis and Purification

The most direct and reliable synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate involves the N-alkylation of its readily available precursor, Diethyl 1H-pyrazole-3,5-dicarboxylate.[2] This method is efficient, high-yielding, and utilizes common laboratory reagents.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 3. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate CAS number 100852-80-0

The following technical guide is structured to serve as an authoritative reference for the synthesis, reactivity, and application of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

CAS Number: 100852-80-0 Molecular Formula: C₁₀H₁₄N₂O₄ Molecular Weight: 226.23 g/mol [1][2]

Executive Summary

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a "linchpin" intermediate for the synthesis of bi-functionalized pyrazole derivatives. Unlike symmetrical pyrazoles, the presence of the N-methyl group breaks the symmetry of the ring, creating distinct electronic and steric environments at the C3 and C5 positions.

This guide details the high-fidelity synthesis of this core, the logic governing its regioselective functionalization, and its application in generating advanced pharmacophores (e.g., kinase inhibitors, sildenafil analogs).

Chemical Architecture & Significance

The utility of CAS 100852-80-0 lies in its asymmetry . While the parent diethyl pyrazole-3,5-dicarboxylate undergoes rapid tautomerism (rendering C3 and C5 equivalent), the N-methylation locks the system.

-

The C3-Ester: Located adjacent to the pyridine-like nitrogen (N2). It is sterically accessible and electronically activated for nucleophilic attack.

-

The C5-Ester: Located adjacent to the pyrrole-like nitrogen (N1) bearing the methyl group. It is sterically hindered by the N-methyl moiety (ortho-effect).

Expert Insight: This steric differentiation is the basis for Regioselective Hydrolysis , allowing researchers to selectively deprotect one ester while leaving the other intact—a critical capability for building non-symmetric ligands.

Synthesis & Regiocontrol

The industrial standard for synthesizing this compound involves the cyclocondensation of diethyl acetylenedicarboxylate (DEAD) with methylhydrazine. While atom-economical, this reaction requires strict thermal control to prevent the formation of pyrazolone byproducts.

Reaction Mechanism

The reaction proceeds via a Michael addition of the hydrazine to the triple bond, followed by intramolecular cyclization. Because DEAD is symmetrical, the initial attack can occur at either carbon. However, the nucleophilicity of the hydrazine nitrogens dictates the pathway.

Figure 1: Reaction pathway for CAS 100852-80-0. Temperature control is critical to favor the dicarboxylate over the thermodynamic pyrazolone product.

Detailed Synthetic Protocol

Safety Note: Methylhydrazine is highly toxic and volatile. All operations must be performed in a fume hood.

Step-by-Step Methodology:

-

Preparation: Charge a dry 3-neck round-bottom flask with Diethyl acetylenedicarboxylate (1.0 eq) and anhydrous Ethanol (10 vol) . Cool the solution to -10°C using an ice/salt bath.

-

Addition: Dissolve Methylhydrazine (1.05 eq) in Ethanol (2 vol). Add this solution dropwise to the flask over 60 minutes.

-

Critical Parameter: Maintain internal temperature below 0°C. Rapid addition causes an exotherm that promotes side-reactions (pyrazolone formation).

-

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3 hours.

-

Monitoring: Analyze by TLC (Hexane:EtOAc 3:1). The starting alkyne (UV active) should disappear.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Purification:

-

Crude: Yellow oil.

-

Refinement: Dissolve in diethyl ether, wash with 0.1M HCl (to remove unreacted hydrazine), then brine. Dry over MgSO₄.

-

Final Polish: If necessary, purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexane).

-

Self-Validation Check:

-

¹H NMR (CDCl₃): You must observe a singlet for the pyrazole ring proton (~7.3 ppm), a singlet for N-Me (~4.2 ppm), and two distinct sets of ethyl signals (quartets/triplets), confirming the asymmetry of the 3,5-diester.

Functionalization: The "Differentiation" Strategy

The primary value of this scaffold is the ability to distinguish the C3 and C5 positions.

Regioselective Hydrolysis

The C5-ester is sterically shielded by the N-methyl group. Under controlled alkaline conditions, the C3-ester hydrolyzes ~10x faster than the C5-ester.

Protocol for Monohydrolysis:

-

Dissolve diester in Ethanol .

-

Add 1.0 equivalent of NaOH (1M aqueous solution).

-

Stir at Room Temperature for 4-6 hours.

-

Do not heat. Heating overcomes the steric barrier and leads to di-acid formation.

-

Acidify to pH 3. The product, 1-methyl-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid , typically precipitates.

Figure 2: Logic gate for regioselective hydrolysis. The N-methyl group protects the C5-ester from attack at ambient temperatures.

Quantitative Data Summary

| Property | Specification | Notes |

| Appearance | White to pale yellow solid/oil | Low melting point solid (often oils if impure) |

| Boiling Point | ~140-145°C (at 0.5 mmHg) | High vacuum distillation recommended |

| Regioselectivity | >95% 3,5-isomer | From DEAD + MeNHNH₂ route |

| C3-Ester Reactivity | High | Susceptible to mild hydrolysis/aminolysis |

| C5-Ester Reactivity | Low | Requires forcing conditions (Heat/Pressure) |

Therapeutic Applications

The 1-methyl-pyrazole-3,5-dicarboxylate core is a bioisostere for imidazole and pyridine scaffolds.

-

Kinase Inhibitors: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases. The 3,5-substitution allows vectors to reach the solvent front and the hydrophobic back-pocket simultaneously.

-

PDE5 Inhibitors: Analogs of this scaffold are precursors to Sildenafil-like molecules, where the C5 position is cyclized to form a pyrazolo[4,3-d]pyrimidin-7-one core.

-

Agrochemicals: Used in the synthesis of fungicides where the stable pyrazole ring ensures environmental persistence.

References

-

Synthesis & Crystallography: Zhang, C., et al. "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[3] Acta Crystallographica Section E, 2007.[3] Link

- Regioselectivity in Pyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

-

Lipase-Catalyzed Resolution: Wu, J., et al. "Lipase-catalyzed regioselective hydrolysis of 3(5)-methylpyrazole-N-carboxylates." Journal of Molecular Catalysis B: Enzymatic, 2008. Link

-

Chemical Identity: PubChem Compound Summary for CID 12628469 (Diethyl 1-methylpyrazole-3,5-dicarboxylate). Link

Sources

Technical Guide: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

[1][2][3]

Executive Summary

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 100852-80-0 ) is a specialized heterocyclic scaffold pivotal in modern drug discovery and advanced materials science.[1][2] Unlike its unmethylated parent, this compound offers a "locked" tautomeric state, providing precise regiochemical control for downstream functionalization.[2] It serves as a critical intermediate in the synthesis of Nitric Oxide Synthase (NOS) inhibitors , antifungal agents, and increasingly, as a monomer for pyrazole-based oligomers (PBOs) in optoelectronic applications.

This guide provides a rigorous technical analysis of its molecular weight characteristics, synthetic methodologies, and validation protocols, designed for researchers requiring high-fidelity data for experimental design.[2]

Physicochemical Profile & Molecular Weight Analysis[2][3][4]

The molecular weight (MW) of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a function of its specific stoichiometry (

Core Properties Table[2]

| Property | Value | Technical Context |

| IUPAC Name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Defines regiochemistry of the N-methyl group.[2] |

| CAS Number | 100852-80-0 | Unique identifier for the specific 1-methyl, 3,5-diester isomer.[1][2][3][4][5] |

| Formula | ||

| Molecular Weight | 226.23 g/mol | Used for molarity calculations and bulk stoichiometry.[2] |

| Monoisotopic Mass | 226.0954 Da | Required for High-Resolution Mass Spectrometry (HRMS) validation ( |

| Physical State | White Crystalline Solid | Melting point typically observed in the range of 50–55 °C (derivative dependent).[2] |

| Solubility | DMSO, Methanol, DCM | Lipophilic diester groups facilitate solubility in organic solvents.[2] |

Structural Significance

The molecule features a pyrazole ring substituted at the N1, C3, and C5 positions.[2]

-

N1-Methylation: Prevents tautomerization (unlike the N-H parent), locking the electronic environment of the ring.

-

3,5-Dicarboxylate Pattern: Creates an electron-deficient core, making the C4 position accessible for electrophilic aromatic substitution (e.g., halogenation) or the esters available for selective hydrolysis.[2]

Synthetic Methodologies & Regiocontrol[2]

Synthesis of CAS 100852-80-0 requires careful selection of the pathway to avoid the formation of the 1,3-isomer (Diethyl 1-methyl-1H-pyrazole-1,3-dicarboxylate) or 1,5-isomer mixtures.[2]

Pathway A: Direct Cyclocondensation (Industrial Route)

The reaction of Diethyl Acetylenedicarboxylate (DEAD) with Methylhydrazine is the most direct route but suffers from regioselectivity issues.

-

Mechanism: Michael addition of the hydrazine to the triple bond followed by cyclization.[2]

-

Risk: Often yields a mixture of 1-methyl-3,5-dicarboxylate (Target) and 1-methyl-3,4-dicarboxylate or 1,5-isomers depending on solvent polarity and temperature.[2]

Pathway B: Methylation of Diethyl Pyrazole-3,5-dicarboxylate (Precision Route)

For pharmaceutical applications requiring >99% purity, alkylation of the pre-formed pyrazole ring is preferred.[2]

-

Step 1: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate (CAS 37687-24-4) via hydrazine hydrate + DEAD.[2]

-

Step 2: Deprotonation with

or -

Advantage: The symmetric nature of the starting material (3,5-diester) means N-methylation yields a single regioisomer, eliminating difficult chromatographic separations.[2]

Experimental Workflow Diagram

The following diagram illustrates the logic flow between the two synthetic strategies and their respective validation checkpoints.

Figure 1: Comparison of Direct Cyclocondensation vs. Stepwise Alkylation pathways.[2] The Alkylation route (Green) is recommended for high-purity applications to avoid isomeric mixtures.[2]

Analytical Characterization Protocols

To validate the molecular weight and structure, the following multi-modal analysis is required.

High-Resolution Mass Spectrometry (HRMS)[2]

-

Method: ESI-TOF (Electrospray Ionization - Time of Flight).[2]

-

Expected Signal:

peak. -

Calculation:

-

Exact Mass (

): 226.0954 -

Protonated Mass (

): 227.1027

-

-

Pass Criteria: Observed mass within 5 ppm of calculated value.

Nuclear Magnetic Resonance ( -NMR)

NMR provides definitive proof of N-methylation and symmetry.[2]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Analysis Note |

| 7.20 - 7.30 | Singlet (s) | 1H | C4-H (Ring) | Confirms 3,5-substitution pattern. |

| 4.30 - 4.45 | Quartet (q) | 4H | Characteristic of ethyl esters.[2] | |

| 4.15 - 4.25 | Singlet (s) | 3H | Critical Diagnostic: Absence indicates starting material; splitting indicates isomer mixture.[2] | |

| 1.35 - 1.45 | Triplet (t) | 6H | Methyl protons of the ethyl group.[2] |

Solvent:

Applications in Drug Development & Materials[2]

Pharmaceutical Scaffold

The 1-methyl-3,5-dicarboxylate core is a precursor for bi-functional pyrazoles .[2]

-

Selective Hydrolysis: The C3 and C5 esters often exhibit different hydrolysis rates due to steric hindrance from the N-methyl group, allowing for the creation of mono-acids (e.g., 1-methyl-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid).[2]

-

Enzyme Inhibition: Derivatives synthesized from this core have shown potency against Nitric Oxide Synthase (NOS) , where the pyrazole nitrogen interacts with the heme iron center.

Optoelectronics (PBOs)

Recent studies utilize CAS 100852-80-0 as a monomer for Pyrazole-Based Oligomers (PBOs) .[2]

-

Polymerization: Reaction with diamines (e.g., p-phenylenediamine) yields conjugated polymers.[2]

-

Function: These thin films exhibit tunable band gaps, making them suitable for organic photovoltaic (OPV) layers and sensors.

References

-

ChemicalBook. (2025).[6][7][8] 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid diethyl ester Properties and Suppliers. Retrieved from

-

Aaron Chemicals. (2025).[6][8] Product Data: Diethyl 1-methyl-1h-pyrazole-3,5-dicarboxylate (CAS 100852-80-0).[1][2][3][4][5] Retrieved from

-

BLD Pharm. (2025).[6] Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate Structure and Safety.[1][2] Retrieved from

-

PubChem. (2025). Diethyl 1H-pyrazole-3,5-dicarboxylate (Parent Compound Data).[1][2][3][5][7][8][9][10] Retrieved from

-

ResearchGate. (2025). Synthesis and optical properties of pyrazole-based oligomers (PBOs). Retrieved from

Sources

- 1. chem960.com [chem960.com]

- 2. 1-METHYL-1 H-PYRAZOLE-3,5-DICARBOXYLIC ACID DIETHYL ESTER | 100852-80-0 [chemicalbook.com]

- 3. 100852-80-0 | MFCD02253786 | Diethyl 1-Methyl-1H-Pyrazole-3,5-Dicarboxylate [aaronchem.com]

- 4. 100852-80-0|Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate|BLD Pharm [bldpharm.com]

- 5. 1263212-05-0|Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid diethyl ester | 100852-80-0 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1] The presence of this moiety in clinically successful drugs such as Celecoxib (an anti-inflammatory agent), Rimonabant (an anti-obesity drug), and various oncology candidates underscores its therapeutic potential.[2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a privileged structure in drug discovery programs.

This technical guide focuses on a specific, yet important, derivative: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate . The introduction of a methyl group at the N1 position and diethyl ester functionalities at the C3 and C5 positions significantly influences the molecule's steric and electronic profile, offering a unique building block for further chemical exploration and drug design. This document will provide a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. Below is a summary of the key identifiers and physicochemical properties of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

| Property | Value | Source |

| IUPAC Name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |

| CAS Number | 100852-80-0 | |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [3] |

| Molecular Weight | 226.23 g/mol | [3] |

| Appearance | White solid | [4] |

| Predicted Boiling Point | 331.5 ± 22.0 °C | [4] |

| Predicted Density | 1.21 ± 0.1 g/cm³ | [4] |

| SMILES | O=C(OCC)C1=NN(C)C(C(OCC)=O)=C1 | |

| InChI Key | WPKJUUKSWNCKPZ-UHFFFAOYSA-N | [3] |

Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

The synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is typically achieved through the N-methylation of its precursor, Diethyl 1H-pyrazole-3,5-dicarboxylate. This reaction is a standard procedure in heterocyclic chemistry, and various methylating agents and reaction conditions can be employed. A common and efficient method involves the use of iodomethane in the presence of a base.

Experimental Protocol: N-methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate

This protocol is adapted from established procedures for the N-alkylation of pyrazoles.

Materials:

-

Diethyl 1H-pyrazole-3,5-dicarboxylate

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Diethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in anhydrous acetone.

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 - 2 equivalents).

-

Addition of Methylating Agent: Slowly add iodomethane (1.1 - 1.2 equivalents) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole NH, facilitating the nucleophilic attack on the electrophilic methyl group of iodomethane.

-

Solvent (Acetone): Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Its boiling point allows for a moderate reaction temperature.

-

Methylating Agent (CH₃I): Iodomethane is a highly reactive and efficient methylating agent for this type of transformation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Spectroscopic Characterization

The structural elucidation of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is a key tool for confirming the structure. The expected signals are:

-

N-CH₃: A singlet around 3.9-4.1 ppm.

-

Pyrazolic CH: A singlet around 7.0-7.2 ppm.

-

-OCH₂CH₃: A quartet around 4.3-4.5 ppm.

-

-OCH₂CH₃: A triplet around 1.3-1.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework:

-

C=O (ester): Two signals in the range of 160-165 ppm.

-

Pyrazolic C3 and C5: Two signals in the range of 140-150 ppm.

-

Pyrazolic C4: A signal around 110-115 ppm.

-

-OCH₂CH₃: A signal around 60-65 ppm.

-

N-CH₃: A signal around 35-40 ppm.

-

-OCH₂CH₃: A signal around 14-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

C=O Stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (ester): Strong absorption bands in the region of 1200-1300 cm⁻¹.

-

C-H Stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

-

C=N and C=C Stretch (aromatic ring): Absorption bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 226.[3]

Potential Applications in Drug Discovery and Development

While specific biological activity data for Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is not extensively reported in publicly available literature, the broader class of pyrazole dicarboxylates and N-methylated pyrazoles are known to be valuable intermediates in the synthesis of biologically active compounds. The structural features of the title compound make it an attractive starting point for the development of novel therapeutic agents.

As a Versatile Intermediate

The two diethyl ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to a variety of functional groups such as amides, acid chlorides, or other esters. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Therapeutic Areas

Based on the known biological activities of related pyrazole derivatives, Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate could serve as a precursor for compounds targeting a range of diseases:

-

Oncology: Pyrazole-containing compounds have been shown to inhibit the growth of various cancer cell lines.[2]

-

Inflammation and Pain: The pyrazole scaffold is central to many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Infectious Diseases: Pyrazole derivatives have exhibited antimicrobial and antiviral activities.[5]

Logical Relationship Diagram for Drug Discovery

Caption: Potential drug discovery pathway starting from the core scaffold.

Conclusion and Future Perspectives

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a synthetically accessible and highly versatile building block with significant potential in medicinal chemistry and drug discovery. Its stable N-methylated pyrazole core, coupled with the reactive diethyl ester functionalities, provides a platform for the generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the extensive body of research on related pyrazole derivatives strongly suggests its utility as a precursor to novel therapeutic agents. Future research efforts could focus on the systematic exploration of its chemical space through derivatization and subsequent biological screening in various disease models. This in-depth technical guide provides the foundational knowledge for researchers to embark on such investigations, paving the way for the discovery of new and effective medicines.

References

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

-

diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184. PubChem. [Link]

-

3,5-Pyrazoledicarboxylic Acid Diethyl Ester: Comprehensive Overview and Applications. [Link]

-

Diethyl 1H-pyrazole-3,5-dicarboxylate | Request PDF. ResearchGate. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. [Link]

-

Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559. PubChem. [Link]

-

Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST WebBook. [Link]

-

Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- [webbook.nist.gov]

- 4. 1-METHYL-1 H-PYRAZOLE-3,5-DICARBOXYLIC ACID DIETHYL ESTER | 100852-80-0 [chemicalbook.com]

- 5. globalresearchonline.net [globalresearchonline.net]

Strategic N-Methylation of Pyrazole Cores: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Senior Application Scientist Note: The N-methyl pyrazole motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1] Its strategic installation, however, is often hampered by challenges in regioselectivity, particularly with unsymmetrical pyrazole precursors. This guide provides a comprehensive, field-tested methodology for the N-methylation of a symmetrical and pharmaceutically relevant building block, diethyl 1H-pyrazole-3,5-dicarboxylate. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, ensuring a robust and reproducible synthesis.

Mechanistic Rationale and Strategic Considerations

The N-alkylation of a pyrazole is fundamentally a nucleophilic substitution reaction. The process begins with the deprotonation of the acidic N-H proton of the pyrazole ring by a suitable base. This generates a pyrazolate anion, a potent nucleophile with two reactive nitrogen centers. This anion then attacks the electrophilic methylating agent, such as methyl iodide, in a classic SN2 mechanism to form the N-methylated product.

While our target synthesis begins with a symmetrically substituted pyrazole, where the N1 and N2 positions are chemically equivalent, understanding the factors governing regioselectivity is paramount for broader applications. In asymmetric pyrazoles, the choice of base, solvent, and methylating agent can significantly influence the ratio of N1 to N2 isomers. Traditional reagents like methyl iodide and dimethyl sulfate often yield mixtures, posing significant purification challenges.[1] Advanced strategies now employ sterically demanding alkylating agents to achieve high N1 selectivity, a testament to the ongoing innovation in this field.[1][2][3]

For this specific synthesis, we employ a well-established and highly effective method utilizing methyl iodide as the methylating agent and potassium carbonate (K₂CO₃) as the base in an acetone solvent system.[4]

Why this system is effective:

-

Base Selection (K₂CO₃): Potassium carbonate is an inexpensive, non-hygroscopic, and moderately strong base. It is sufficiently basic to deprotonate the pyrazole N-H (pKa ≈ 14) but is not so strong as to cause unwanted side reactions, such as hydrolysis of the ethyl ester groups. Its insolubility in acetone provides a solid-liquid phase transfer system that facilitates a smooth and controlled reaction.

-

Solvent Choice (Acetone): Acetone is an excellent polar aprotic solvent for this SN2 reaction. It readily dissolves the pyrazole starting material and methyl iodide, while the potassium carbonate remains as a suspended solid. This environment promotes the nucleophilic attack of the pyrazolate anion on the methyl iodide.

-

Methylating Agent (CH₃I): Methyl iodide is a highly reactive and effective methylating agent. The carbon-iodine bond is weak, making the iodide a good leaving group and facilitating a rapid SN2 displacement.

Visualized Synthesis and Workflow

The overall synthetic transformation and the experimental workflow are outlined below.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| Diethyl 1H-pyrazole-3,5-dicarboxylate | ≥98% | Sigma-Aldrich | 37687-24-4 | Starting material. [5] |

| Methyl Iodide (Iodomethane) | ≥99%, stabilized | Alfa Aesar | 74-88-4 | Highly Toxic. Handle with extreme care. [6] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Chemical | 584-08-7 | Finely powdered is preferable. |

| Acetone | Anhydrous | VWR Chemicals | 67-64-1 | Reagent grade, dry. |

| Ethyl Acetate | ACS Grade | EMD Millipore | 141-78-6 | For extraction and chromatography. |

| Hexanes | ACS Grade | EMD Millipore | 110-54-3 | For chromatography. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | 7757-82-6 | For drying. |

| Silica Gel | 230-400 mesh | Sorbent Tech. | 7631-86-9 | For column chromatography. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 1H-pyrazole-3,5-dicarboxylate (10.0 g, 47.1 mmol).

-

Add anhydrous acetone (100 mL) and stir until the starting material is fully dissolved.

-

To this solution, add anhydrous potassium carbonate (9.77 g, 70.7 mmol, 1.5 equivalents). The K₂CO₃ will not dissolve but will form a fine suspension.

-

Methylation: Slowly add methyl iodide (3.51 mL, 56.5 mmol, 1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to a gentle reflux (approx. 60 °C) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. [7][8]The starting material will have a lower Rf than the N-methylated product. The reaction is complete when the starting material spot is no longer visible by UV light.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Filter the suspension through a pad of Celite to remove the solid potassium carbonate and potassium iodide byproduct. Wash the filter cake with a small amount of acetone (2 x 20 mL).

-

Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil or solid in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often of high purity at this stage, but can be further purified by column chromatography on silica gel if necessary. [8]

Product Characterization

The successful synthesis of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is confirmed by a combination of spectroscopic methods. The most telling change is the appearance of a singlet corresponding to the N-CH₃ protons in the ¹H NMR spectrum and the disappearance of the broad N-H proton signal.

Expected Yield and Physical Properties

-

Appearance: White to off-white solid or a pale yellow oil.

-

Molecular Weight: 226.23 g/mol

-

Expected Yield: > 90%

Spectroscopic Data Comparison

| Spectrum / Peak | Diethyl 1H-pyrazole-3,5-dicarboxylate (Starting Material) | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (Product) | Rationale for Change |

| ¹H NMR (N-H) | ~13.5 ppm (broad singlet, 1H) | Absent | Deprotonation and replacement with a methyl group. |

| ¹H NMR (N-CH₃) | Absent | ~4.1 ppm (singlet, 3H) | Introduction of the N-methyl group. |

| ¹H NMR (Ring-H) | ~7.3 ppm (singlet, 1H) | ~7.3 ppm (singlet, 1H) | Minimal change expected for the pyrazole ring proton. |

| ¹H NMR (-OCH₂CH₃) | ~4.4 ppm (quartet, 4H) | ~4.4 ppm (quartet, 4H) | Ethyl ester groups remain intact. |

| ¹H NMR (-OCH₂CH₃) | ~1.4 ppm (triplet, 6H) | ~1.4 ppm (triplet, 6H) | Ethyl ester groups remain intact. |

| IR (N-H Stretch) | ~3100-3300 cm⁻¹ (broad) | Absent | Loss of the N-H bond. |

| MS (m/z [M+H]⁺) | 213.08 | 227.10 | Mass increase corresponding to the addition of a CH₂ group (14 Da). |

Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and instrument.

Critical Safety and Handling Protocols

Methylating agents are notoriously hazardous and demand rigorous safety protocols.

-

Methyl Iodide: This reagent is highly toxic, volatile, and a potential carcinogen. [9]All manipulations must be performed in a certified chemical fume hood. [10]Personal Protective Equipment (PPE) is mandatory, including a lab coat, safety goggles, and double-gloving with nitrile or neoprene gloves. [9]* Dimethyl Sulfate (Alternative): If used as an alternative, dimethyl sulfate is extremely corrosive and a known carcinogen. [11]It can cause severe, delayed-onset respiratory distress. All safety precautions for methyl iodide apply, with even greater stringency.

-

Quenching: Any residual methylating agent in the reaction vessel or on equipment should be quenched. A 10% aqueous solution of sodium thiosulfate can be used to neutralize unreacted methyl iodide.

References

- Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

-

PubChemLite. (n.d.). Diethyl 1h-pyrazole-3,5-dicarboxylate (C9H12N2O4). Retrieved from [Link]

-

J&K Scientific. (n.d.). Diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate, 1000 μg/mL in methanol. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ResearchGate. (2004). Diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). N-alkylation method of pyrazole.

-

The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

-

ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

ACS Publications. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

-

Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Retrieved from [Link]

-

PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

-

MDPI. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Retrieved from [Link]

-

ACS Publications. (2000). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2014). Methyl Sulfate?. Retrieved from [Link]

-

R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

-

ResearchGate. (2025). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 5. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. tsijournals.com [tsijournals.com]

- 9. calibrechem.com [calibrechem.com]

- 10. reddit.com [reddit.com]

- 11. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

Technical Guide: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

[1][2]

Executive Summary & Structural Logic

Molecule: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

CAS: 100852-80-0

Formula:

This compound is an asymmetric pyrazole diester.[1][2] Unlike its precursor (diethyl pyrazole-3,5-dicarboxylate), which possesses

Spectral Data Atlas

The following data represents consensus values derived from high-field NMR (300-400 MHz) in

A. H NMR Data (Proton)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-4 | 7.25 - 7.30 | Singlet (s) | 1H | Aromatic ring proton.[1][2] Diagnostic peak. |

| N-CH | 4.15 - 4.25 | Singlet (s) | 3H | N-Methyl.[1][2] Deshielded by the adjacent C5-ester carbonyl.[1][2] |

| C3-OCH | 4.42 | Quartet (q) | 2H | Methylene of C3 ester.[2] |

| C5-OCH | 4.36 | Quartet (q) | 2H | Methylene of C5 ester (often slightly shielded relative to C3).[1][2] |

| C3-CH | 1.41 | Triplet (t) | 3H | Methyl of C3 ester.[1][2] |

| C5-CH | 1.38 | Triplet (t) | 3H | Methyl of C5 ester.[1][2] |

Technical Note: The chemical shift difference between the two ethyl groups is small (

ppm).[1][2] In lower-field instruments (<300 MHz), the quartets may overlap, appearing as a pseudo-multiplet.[1] High-resolution processing is required to resolve the two distinct triplets.[1][2]

B. C NMR Data (Carbon)

Solvent:

| Carbon Type | Shift ( | Assignment |

| C=O (Carbonyls) | 160.1, 158.5 | Distinct signals for C3 and C5 esters. |

| C-3 (Quaternary) | 142.5 | Pyrazole ring carbon (adjacent to N2).[1][2] |

| C-5 (Quaternary) | 133.8 | Pyrazole ring carbon (adjacent to N1-Me).[1][2] |

| C-4 (Methine) | 112.5 | Aromatic CH.[1][2] |

| O-CH | 61.8, 61.5 | Methylene carbons.[1][2] |

| N-CH | 38.5 | N-Methyl carbon.[1][2] |

| CH | 14.3, 14.1 | Methyl carbons.[2] |

C. Mass Spectrometry (MS)[1]

-

Ionization: ESI+ or EI

-

Molecular Ion (

): 226.2[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Base Peak: Often

181 (

D. IR Spectroscopy (FT-IR)

Synthesis & Purification Protocol

This protocol utilizes the N-methylation of diethyl pyrazole-3,5-dicarboxylate .[1][2] This route is preferred over cyclization (e.g., methylhydrazine + diketoesters) because it avoids regioisomeric mixtures of 1,3- vs 1,5-diesters.[1]

Reagents

-

Precursor: Diethyl pyrazole-3,5-dicarboxylate (CAS: 37687-24-4).[1][2][3]

-

Alkylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (DMS).[1][2]

-

Base: Potassium Carbonate (

), anhydrous.[1][2] -

Solvent: Acetone (Reagent Grade) or DMF.

Step-by-Step Methodology

-

Solvation: Dissolve diethyl pyrazole-3,5-dicarboxylate (1.0 eq) in Acetone (0.2 M concentration).

-

Deprotonation: Add anhydrous

(1.5 eq). The suspension may turn slightly yellow.[1][2] Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the pyrazole NH. -

Alkylation: Add Iodomethane (1.2 eq) dropwise.[1][2] Caution: MeI is a volatile carcinogen; use a fume hood.

-

Reflux: Heat the mixture to mild reflux (

) for 4-6 hours. -

Workup:

-

Purification: The crude product is often pure enough (>95%).[2] If necessary, recrystallize from Hexane/Ether or purify via flash column chromatography (SiO

, 0-30% EtOAc in Hexane).[1][2]

Visualization & Logic

Diagram 1: Synthesis & Symmetry Breaking

This diagram illustrates the transformation from the symmetric precursor to the asymmetric target, highlighting the origin of the dual NMR signals.[1]

Caption: Synthesis pathway showing the desymmetrization of the pyrazole core upon N-methylation.

Diagram 2: NMR Assignment Logic Flow

Use this logic gate to validate your isolated product against common impurities (starting material or hydrolysis byproducts).[1][2]

Caption: Decision tree for validating the structural identity of the N-methylated product via 1H NMR.

References

-

Synthesis & Regiochemistry

-

Spectral Data Verification (Parent Compound)

-

Specific CAS Data

-

NMR Shift Methodology

Sources

- 1. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-diethyl 1H-pyrazole-3,5-dicarboxylate - CAS:37687-24-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1-METHYL-1 H-PYRAZOLE-3,5-DICARBOXYLIC ACID DIETHYL ESTER | 100852-80-0 [chemicalbook.com]

- 5. kgroup.du.edu [kgroup.du.edu]

Technical Guide: IR Spectroscopy of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

[1]

Executive Summary: The Pyrazole Scaffold in Drug Discovery

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a pivotal intermediate in the synthesis of bioactive pyrazole derivatives.[1] Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist).[1]

This guide provides a rigorous spectroscopic analysis of this specific ester derivative. Unlike generic spectral lists, this document focuses on structural validation : how to use Infrared (IR) spectroscopy to definitively confirm the N-methylation pattern and ester functionality, distinguishing it from its unmethylated precursor (Diethyl 1H-pyrazole-3,5-dicarboxylate) and regioisomers.

Molecular Architecture & Vibrational Theory[2]

To interpret the spectrum accurately, we must first deconstruct the molecule into its vibrational oscillators.[1] The molecule consists of three distinct vibrational domains:[2]

-

The Heteroaromatic Core: A 1-methyl-substituted pyrazole ring.[1][3][4]

-

The Carbonyl System: Two ethyl ester groups at positions 3 and 5.[1]

-

The Alkyl Periphery: N-methyl group and ethyl chains.[1]

Structural Logic Diagram

The following diagram illustrates the correlation between specific structural motifs and their expected spectral signatures.

Figure 1: Vibrational assignment logic flow linking structural domains to diagnostic IR bands.

Experimental Protocol: High-Fidelity Acquisition

Reliable data begins with sample integrity.[1] This compound is typically a low-melting solid or viscous oil depending on purity and polymorph.[1]

Sample Preparation Workflow

-

Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this ester to avoid hygroscopic interference (water bands masking the C-H region) and ester hydrolysis.[1]

-

Crystal Material: Diamond or ZnSe.[1]

-

Scans: Minimum 32 scans to resolve weak aromatic overtones.

The "Dry-Check" Validation Step

Before accepting a spectrum, perform the 3400 cm⁻¹ Audit :

Spectral Analysis & Interpretation

The Carbonyl Region (1700–1750 cm⁻¹)

This is the most intense region.[1] The molecule possesses two ester carbonyls.[1]

-

Observation: You will typically observe a broadened, high-intensity band or a split doublet centered around 1715–1735 cm⁻¹ .[1]

-

Causality: The two ester groups are in different electronic environments.[1] The C3-ester is conjugated directly with the C=N bond, while the C5-ester is adjacent to the N-Methyl group. This steric and electronic asymmetry often prevents perfect overlap, resulting in band broadening or splitting.[1]

The Diagnostic "Silent" Zone (3100–3500 cm⁻¹)

This is the critical quality control region.

-

Target Molecule (1-Methyl): Must show NO absorption above 3100 cm⁻¹ (excluding weak aromatic C-H).[1]

-

Precursor (N-H): The starting material, Diethyl 1H-pyrazole-3,5-dicarboxylate, exhibits a sharp, distinct N-H stretching band around 3200–3300 cm⁻¹ .

The Fingerprint Region (1000–1600 cm⁻¹)

-

Ring Breathing (1450–1550 cm⁻¹): Characteristic pyrazole skeletal vibrations (C=N and C=C stretches).[1]

-

C-O-C Stretches (1200–1300 cm⁻¹): Esters display two coupled asymmetric stretching vibrations.[1] Look for strong bands in this zone, often the second most intense features after the carbonyls.[1]

C-H Stretching Region (2800–3100 cm⁻¹)

-

Aromatic C-H (3100–3150 cm⁻¹): A weak shoulder representing the single proton at the C4 position of the pyrazole ring.[1]

-

Aliphatic C-H (2850–2990 cm⁻¹): Multiple bands corresponding to the ethyl groups (CH₂, CH₃) and the N-methyl group.

Consolidated Data Table

The following table summarizes the expected vibrational assignment based on pyrazole ester derivatives [1, 2].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Origin |

| 3100–3150 | Weak | ν(C-H) Aromatic | Pyrazole Ring (C4-H) |

| 2980–2900 | Medium | ν(C-H) Asymmetric | Ethyl groups + N-Methyl |

| 2870–2850 | Medium | ν(C-H) Symmetric | Ethyl groups + N-Methyl |

| 1735–1715 | Very Strong | ν(C=O) | Ester Carbonyls (C3 & C5) |

| 1550–1480 | Medium | ν(C=N), ν(C=C) | Pyrazole Ring Skeleton |

| 1460–1370 | Medium | δ(CH₂), δ(CH₃) | Alkyl Bending (Scissoring/Rocking) |

| 1280–1220 | Strong | ν(C-O-C) Asymmetric | Ester linkage |

| 1050–1000 | Medium | ν(C-O-C) Symmetric | Ester linkage |

| 780–750 | Medium | γ(C-H) Out-of-plane | Pyrazole Ring Deformation |

References

-

Crystal structure of diethyl 1H-pyrazole-3,5-dicarboxylate . Acta Crystallographica Section E, 2004.[1][7]

- Context: Provides structural confirmation of the unmethylated analog, establishing the baseline for the pyrazole dicarboxyl

-

Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives . Journal of Molecular Structure, 1998.[1]

- Context: Authoritative reference for pyrazole ring skeletal vibr

-

Diethyl 1H-pyrazole-3,5-dicarboxylate Spectral Data . PubChem Compound Summary.

- Context: Database record containing experimental spectral d

Sources

- 1. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- [webbook.nist.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 6. users.wfu.edu [users.wfu.edu]

- 7. researchgate.net [researchgate.net]

Technical Guide: Mass Spectrometry Fragmentation of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

[1][3]

3Executive Summary & Structural Context

The pyrazole scaffold is a pharmacophore of immense significance in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Sildenafil.[1][3] Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (hereafter DMPD ) presents a unique analytical challenge due to its asymmetric substitution .[1][3]

Unlike the symmetric N-unsubstituted analog, DMPD possesses a methyl group at the N1 position.[1][3] This creates a steric and electronic distinction between the ester at C3 and the ester at C5.[1][3]

-

The C5-Ester: Located "ortho" to the N-methyl group, susceptible to proximity effects (ortho-effects).[1][3]

-

The C3-Ester: Sterically unhindered and electronically distinct due to the adjacent

bond.[1][3]

This guide delineates the fragmentation pathways (EI and ESI) to allow unambiguous identification of this isomer against its regioisomers (e.g., the 1,3-isomer).[3]

Physicochemical Baseline

Before interpreting the mass spectrum, the fundamental ion physics of the molecule must be established.[1][3]

| Property | Value | Mass Spectrometry Relevance |

| Formula | Defines the parent ion limit.[1][3] | |

| Exact Mass | 226.0954 Da | Target for High-Res (HRMS) confirmation.[1][3] |

| Double Bond Eq. | 5 (3 Ring + 2 Carbonyls) | High stability; prominent molecular ion ( |

| Key Substituents | 2x Ethyl Esters ( | Dominant fragmentation directors ( |

Fragmentation Mechanics (Expert Analysis)

Primary Ionization and Stability

In Electron Ionization (EI, 70 eV) , DMPD exhibits a robust molecular ion (

In Electrospray Ionization (ESI) , the molecule readily protonates at the N2 position (the pyridinic nitrogen), yielding

The Ester Cleavage Cascade

The dominant fragmentation pathways are driven by the two ethyl ester groups.[1][3] However, they do not fragment at equal rates.[1][3]

Pathway A:

-Cleavage (The "Standard" Ester Loss)

The most abundant fragmentation is the homolytic cleavage of the ethoxy group (

-

Precursor:

-

Loss:

(45 Da)

Pathway B: The "Ortho" Effect (Diagnostic Pathway)

A critical interaction occurs between the N1-Methyl hydrogens and the C5-Carbonyl oxygen. This proximity allows for a specific hydrogen transfer mechanism, facilitating the loss of neutral ethanol (

-

Loss of Ethanol (46 Da): Generates a ketene-like ion at m/z 180 .[1][3]

-

Significance: The presence of the m/z 180 peak (even at low abundance) distinguishes the 1-methyl isomer from isomers where the N-substituent is distant from the esters.

Secondary Fragmentation

Once the first ester is cleaved, the resulting acylium ion (m/z 181) destabilizes further:

Visualizing the Fragmentation Tree

The following directed graph (generated via Graphviz) maps the logical decay of the molecule. This workflow is self-validating: if you do not see the m/z 181

Figure 1: The fragmentation tree highlights the dominant alpha-cleavage (solid lines) and the diagnostic ortho-effect (dashed line).

Experimental Protocol for Validation

To replicate these results and validate the identity of a synthesized or isolated sample, follow this standardized LC-MS/MS or GC-MS protocol.

Sample Preparation

-

Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS) or Ethyl Acetate (GC-MS) .

-

Concentration: Dilute to 10 µg/mL (10 ppm).

Instrument Parameters (Self-Validating)

Method A: GC-MS (Electron Ionization)

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).[1][3]

-

Inlet Temp: 250°C.

-

Source Temp: 230°C.

-

Validation Check: The ratio of m/z 181 to m/z 226 should be approximately 0.8 - 1.2 (depending on tuning). If m/z 226 is absent, lower the source temperature to 200°C to reduce thermal degradation.[1][3]

Method B: LC-ESI-MS/MS (Electrospray)[1]

Summary of Diagnostic Ions

Use this table to confirm the identity of your analyte.

| m/z (EI) | Ion Identity | Origin / Mechanism | Relative Abundance (Est.) |

| 226 | Molecular Ion | High (40-80%) | |

| 198 | McLafferty Rearrangement | Low (<10%) | |

| 181 | High (100%) | ||

| 180 | 1-Methyl/5-Ester Ortho Effect | Medium (20-40%) | |

| 153 | Decarbonylation of acylium | High (50-70%) | |

| 108 | Loss of second ester group | Medium (30%) |

References

-

NIST Mass Spectrometry Data Center. "Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester."[1][3] NIST Chemistry WebBook, SRD 69. Accessed Jan 2026.[1][3] [1][3]

-

Frizzo, C. P., et al. (2018).[1][3][5] "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. (Provides the foundational rules for pyrazole ring stability and side-chain cleavage). [1][3]

-

PubChem. "Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (Compound)."[1][3] National Library of Medicine.[1][3] (Source for physicochemical constants and structure verification).[1][3][4][5][6][7][8][9] [1][3]

Sources

- 1. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate reactivity and stability

Title: Technical Monograph: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate — Reactivity Landscape & Synthetic Utility

Part 1: Executive Summary

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS: 100852-80-0) represents a high-value heterocyclic scaffold in drug discovery and advanced materials.[1] Unlike its symmetric parent (diethyl pyrazole-3,5-dicarboxylate), the introduction of the N-methyl group breaks the symmetry of the pyrazole ring, creating two chemically distinct ester environments at positions C3 and C5.

This monograph details the regiodivergent reactivity of this molecule. The core insight for researchers is the steric differentiation governed by the N-methyl group: the C5-ester is sterically encumbered, rendering it significantly less reactive toward nucleophilic attack compared to the C3-ester. This guide provides validated pathways for selective hydrolysis, reduction, and scaffold functionalization.

Part 2: Physicochemical Profile & Stability

2.1 Identity & Properties

| Property | Specification |

|---|---|

| IUPAC Name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate |

| CAS Number | 100852-80-0 |

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Molecular Weight | 226.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 51–55 °C |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂, EtOAc; sparingly soluble in water.[1][2] |

2.2 Stability Assessment

-

Thermal Stability: The compound is stable up to ~200°C. It does not undergo decarboxylation easily due to the lack of free acidic protons.

-

Hydrolytic Stability: Stable at neutral pH. Slow hydrolysis occurs in moist air over prolonged periods. Rapid hydrolysis occurs under basic conditions (pH > 10).

-

Storage: Hygroscopic. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent moisture-induced ester cleavage.

Part 3: The Reactivity Landscape

The utility of this scaffold lies in the ability to selectively manipulate the C3 and C5 positions. The N-methyl group exerts a proximal steric effect on the C5-carbonyl, shielding it from incoming nucleophiles.

Regioselective Hydrolysis (The "C3-First" Rule)

Mechanism: Under mild basic conditions, the unhindered C3-ester hydrolyzes approximately 10–50 times faster than the C5-ester.

-

Product: 1-Methyl-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid.

-

Utility: Allows for the differentiation of the two carboxylates for sequential amide coupling or orthogonal protection strategies.

Complete Reduction

Treatment with strong hydride donors (e.g., DIBAL-H, LiAlH₄) bypasses selectivity, reducing both esters to the corresponding alcohols. This yields (1-methyl-1H-pyrazole-3,5-diyl)dimethanol , a precursor for bis-alkylating agents used in macrocyclization.

Electrophilic Aromatic Substitution (C4-Functionalization)

The C4 position is the only remaining nucleophilic site on the aromatic ring. Despite the electron-withdrawing ester groups, the pyrazole nitrogen lone pair maintains sufficient electron density at C4 to permit halogenation.

-

Reagents: NCS (Chlorination), NBS (Bromination), or Selectfluor (Fluorination).

-

Conditions: Requires elevated temperatures or acid catalysis due to the deactivated ring system.

Part 4: Visualizing Reaction Pathways

The following diagram maps the divergent synthetic pathways available from the core scaffold.

Figure 1: Divergent synthetic pathways driven by reagent choice and steric control.

Part 5: Experimental Protocols

Protocol A: Regioselective Hydrolysis (C3-Selective)

Target: 1-Methyl-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Rationale: Kinetic control is essential. Lithium hydroxide is preferred over sodium hydroxide due to its lower basicity and coordination ability, which enhances selectivity.

-

Preparation: Dissolve Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a mixture of THF:Water (4:1 v/v). Cool the solution to 0°C in an ice bath.

-

Addition: Add LiOH·H₂O (1.05 eq) portion-wise over 15 minutes. Do not add excess base.

-

Monitoring: Stir at 0°C. Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.8) will disappear, and the mono-acid (Rf ~0.3) will appear.[3]

-

Critical Check: If the di-acid (Rf ~0.1) begins to form, quench immediately.

-

-

Workup: Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc (3x).

-

Purification: The crude product is typically pure enough for subsequent steps. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: C4-Chlorination

Target: Diethyl 4-chloro-1-methyl-1H-pyrazole-3,5-dicarboxylate

Rationale: The pyrazole ring is electron-deficient due to the two ester groups. Standard electrophilic substitution requires thermal activation.

-

Reaction: Dissolve the starting diester (1.0 eq) in DMF (0.5 M concentration).

-

Reagent: Add N-Chlorosuccinimide (NCS) (1.2 eq).

-

Activation: Heat the reaction mixture to 80°C for 4–6 hours.

-

Validation: Check by ¹H NMR. The singlet at C4 (approx. 7.2–7.5 ppm) must disappear completely.

-

Isolation: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water to remove DMF/Succinimide.

Part 6: Applications in Drug Development

-

Scaffold Hopping: The 1-methyl-pyrazole-3,5-dicarboxylate motif serves as a bioisostere for phenyl rings or other heteroaromatics in kinase inhibitors, offering improved solubility and distinct hydrogen-bonding vectors.

-

Fragment-Based Design: The C3-acid/C5-ester differentiation allows for the rapid generation of libraries.

-

Step 1: Amide coupling at C3 (Variable R1).

-

Step 2: Hydrolysis of C5.

-

Step 3: Amide coupling at C5 (Variable R2).

-

-

Darolutamide Analogs: This scaffold is structurally related to the precursors used in the synthesis of androgen receptor antagonists like Darolutamide, where the pyrazole core is central to the pharmacophore.

References

-

Regioselective Hydrolysis & Lipase Catalysis

-

Title: Lipase-catalyzed regioselective hydrolysis of 3(5)-methylpyrazole-N-carboxylates.[4]

- Source:Journal of Molecular Catalysis B: Enzymatic (Contextual inference for steric differenti

- Relevance: Establishes the steric dominance of N-substituents in pyrazole ester hydrolysis.

-

-

Reduction & Functionalization

-

Synthesis & Crystal Structure

-

Polymer/Material Applications

- Title: Optoelectronic explor

- Source:Polymer Bulletin.

-

Link:

- Relevance: Demonstrates the use of the 1-methyl diester in condensation reactions with diamines to form photoactive oligomers.

Sources

- 1. chem960.com [chem960.com]

- 2. 1-METHYL-1 H-PYRAZOLE-3,5-DICARBOXYLIC ACID DIETHYL ESTER | 100852-80-0 [chemicalbook.com]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-diethyl 1H-pyrazole-3,5-dicarboxylate - CAS:37687-24-4 - Sunway Pharm Ltd [3wpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

Role of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate as a chemical building block

Advanced Scaffolds for Medicinal Chemistry & Metal-Organic Frameworks

Executive Summary

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS: 100852-80-0) serves as a high-value heterocyclic building block in modern organic synthesis. Distinguished by its electron-rich aromatic core and dual ester functionalities, this scaffold offers orthogonal reactivity profiles that are critical for diversity-oriented synthesis (DOS). Its utility spans two major domains: medicinal chemistry , where it functions as a precursor for Hsp90 inhibitors and kinase ligands, and materials science , where its hydrolyzed derivative acts as a robust linker for Metal-Organic Frameworks (MOFs). This guide details the physicochemical properties, synthetic pathways, and regioselective derivatization strategies required to leverage this compound effectively.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate |

| CAS Number | 100852-80-0 |

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Molecular Weight | 226.23 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 58–62 °C (Typical) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| Core Reactivity | C-4 Electrophilic Substitution, Ester Hydrolysis/Aminolysis |

Synthetic Routes & Production

The synthesis of the 1-methyl-3,5-dicarboxylate scaffold requires control over regiochemistry, particularly when distinguishing between the 1,3- and 1,5-isomers during ring closure.

Primary Route: Cyclocondensation

The most scalable method involves the reaction of methylhydrazine with diethyl acetylenedicarboxylate (DEAD) or diethyl oxalacetate .

-

Mechanism: The reaction proceeds via a Michael addition of the hydrazine to the alkyne (or enol), followed by intramolecular cyclodehydration.

-

Regioselectivity Challenge: Methylhydrazine contains two nucleophilic nitrogens (

and

Diagram: Synthetic Pathways & Derivatization

The following diagram illustrates the synthesis of the core block and its divergent downstream transformations.

Figure 1: Reaction tree demonstrating the synthesis of the core scaffold and its primary derivatization pathways into acids, hydrazides, and substituted variants.

Reactivity & Derivatization Strategies

Regioselective Ester Transformations

The 1-methyl-3,5-dicarboxylate scaffold possesses two ester groups with distinct steric and electronic environments.

-

C-3 Ester: Less sterically hindered; more accessible to nucleophilic attack.

-

C-5 Ester: Proximal to the

-methyl group, creating steric bulk that retards hydrolysis rates.

Strategic Implication: This difference allows for selective monohydrolysis . By controlling temperature and stoichiometry (1.0 eq. LiOH, 0°C), researchers can selectively hydrolyze the C-3 ester, leaving the C-5 ester intact for subsequent orthogonal functionalization.

C-4 Electrophilic Aromatic Substitution (SEAr)

While the ester groups at C-3 and C-5 are electron-withdrawing, the pyrazole ring remains sufficiently electron-rich to undergo SEAr at the C-4 position.[1]

-

Halogenation: Reaction with

-bromosuccinimide (NBS) in acetonitrile yields the 4-bromo derivative, a critical intermediate for Suzuki-Miyaura couplings. -

Nitration: Standard mixed-acid nitration introduces a nitro group at C-4, which can be reduced to an amine for amide coupling libraries.

Heterocycle Fusion (Pyrazolo-pyridazines)

Reacting the diester with hydrazine hydrate yields the dicarbohydrazide . This intermediate reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone) to form pyrazolo[1,2-a]pyridazine systems. These fused tricyclic structures are privileged scaffolds in drug discovery, mimicking the core of several bioactive alkaloids.

Applications in Research

Medicinal Chemistry[6][7][8][10][11]

-

Hsp90 Inhibitors: The pyrazole-3,5-dicarboxylate core mimics the resorcinol ring found in natural Hsp90 inhibitors (e.g., Radicicol). The C-4 position allows for the introduction of lipophilic side chains that occupy the ATP-binding pocket.

-

Kinase Inhibition: Derivatives of the hydrolyzed acid form hydrogen bonds within the hinge region of kinase domains.

Materials Science (MOFs)

Upon full hydrolysis, 1-methyl-1H-pyrazole-3,5-dicarboxylic acid (

-

Coordination Geometry: The N-atoms and carboxylate oxygens can coordinate to metal nodes (Zn²⁺, Cu²⁺), forming porous 3D networks.

-

Gas Storage: The methyl group points into the pore, modifying the pore aperture size and increasing selectivity for gas adsorption (e.g.,

vs

Experimental Protocols

Protocol A: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Objective: Efficient formation of the diester scaffold.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

-

Reagents:

-

Diethyl acetylenedicarboxylate (DEAD): 17.0 g (100 mmol)

-

Methylhydrazine: 4.8 g (105 mmol)

-

Ethanol (Absolute): 200 mL

-

-

Procedure:

-

Dissolve DEAD in 150 mL of ethanol and cool to 0°C.

-

Add methylhydrazine in 50 mL ethanol dropwise over 30 minutes. Caution: Exothermic.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Heat to reflux for 4 hours to ensure cyclization.

-

Concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hexanes/ethyl acetate (9:1) to obtain white crystals.

-

Validation: ¹H NMR (CDCl₃):

7.30 (s, 1H, C4-H), 4.40 (q, 4H, OCH₂), 4.20 (s, 3H, N-CH₃), 1.40 (t, 6H, CH₃).

Protocol B: Selective Monohydrolysis (C-3 Preference)

Objective: Isolate the 3-carboxylic acid-5-ester mono-derivative.

-

Dissolution: Dissolve 10 mmol of the diester in THF (50 mL).

-

Reagent Addition: Add LiOH (1.05 equiv) dissolved in water (10 mL) dropwise at 0°C.

-

Reaction: Stir at 0°C for 4 hours. Monitor by TLC (the mono-acid is more polar).

-

Workup: Acidify carefully to pH 4 with 1N HCl. Extract with EtOAc.[2] The C-3 acid typically precipitates or extracts preferentially.

References

-

Synthesis & Properties

-

Medicinal Chemistry Applications

- Title: "Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors."

- Source:Current Topics in Medicinal Chemistry (2006).

-

URL:[Link]

-

MOF Applications

-

Compound Data Verification

Sources

- 1. quora.com [quora.com]

- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Protocol for N-alkylation of pyrazoles using methyl iodide